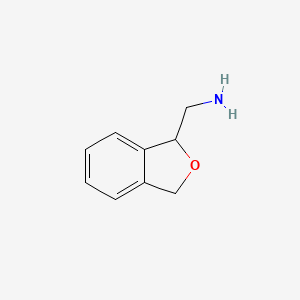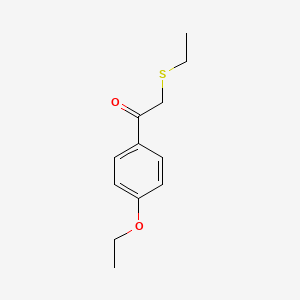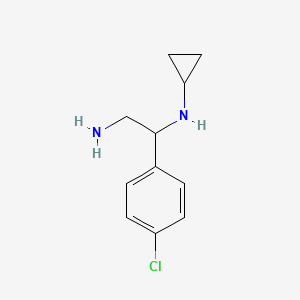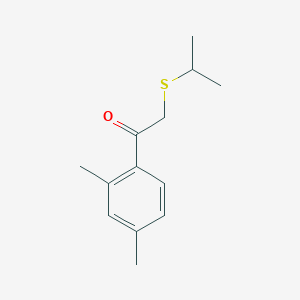
2-(2-(Decyloxy)ethoxy)ethyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Decyloxy)ethoxy)ethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C23H40O6S. It is a member of the sulfonate ester family and is characterized by its long alkyl chain and sulfonate group. This compound is typically used in organic synthesis as a reagent and intermediate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Decyloxy)ethoxy)ethyl 4-methylbenzenesulfonate involves the reaction of 2-(2-(Decyloxy)ethoxy)ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(Decyloxy)ethoxy)ethyl 4-methylbenzenesulfonate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and sulfonic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Major Products
Nucleophilic Substitution: The major products are the substituted ethers, thioethers, or amines.
Hydrolysis: The major products are 2-(2-(Decyloxy)ethoxy)ethanol and 4-methylbenzenesulfonic acid.
Reduction: The major product is 2-(2-(Decyloxy)ethoxy)ethanol.
Wissenschaftliche Forschungsanwendungen
2-(2-(Decyloxy)ethoxy)ethyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of ethers and esters.
Biology: The compound is used in the modification of biomolecules and in the synthesis of bioactive compounds.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.
Industry: The compound is used in the production of surfactants, detergents, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-(Decyloxy)ethoxy)ethyl 4-methylbenzenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonate group stabilizes the transition state, facilitating the substitution process. In biological systems, the compound can modify proteins and other biomolecules through esterification or alkylation reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-(2-(Decyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
- 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate
- Tetraethylene glycol p-toluenesulfonate
Uniqueness
2-(2-(Decyloxy)ethoxy)ethyl 4-methylbenzenesulfonate is unique due to its long alkyl chain, which imparts hydrophobic properties, making it useful in the synthesis of amphiphilic molecules. This distinguishes it from shorter-chain analogs like 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, which are more hydrophilic.
Eigenschaften
Molekularformel |
C21H36O5S |
|---|---|
Molekulargewicht |
400.6 g/mol |
IUPAC-Name |
2-(2-decoxyethoxy)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H36O5S/c1-3-4-5-6-7-8-9-10-15-24-16-17-25-18-19-26-27(22,23)21-13-11-20(2)12-14-21/h11-14H,3-10,15-19H2,1-2H3 |
InChI-Schlüssel |
ZWKMEKHLMLZIDW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOCCOCCOS(=O)(=O)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


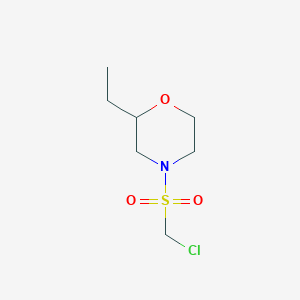
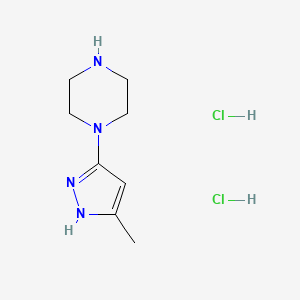
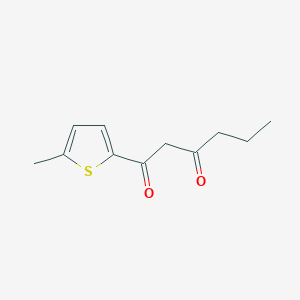

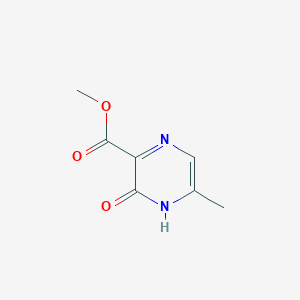
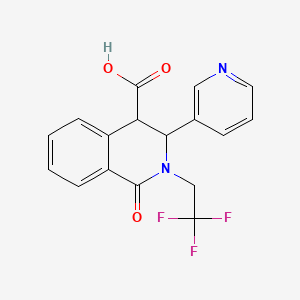
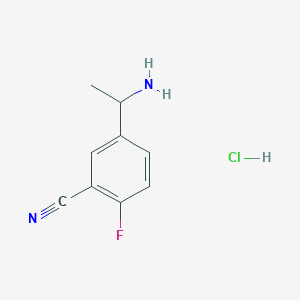
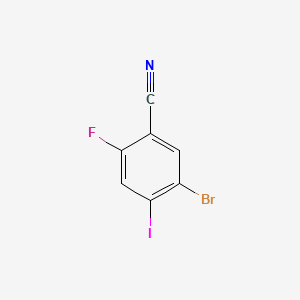
![(1R,3R)-3-Amino-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B13639610.png)
